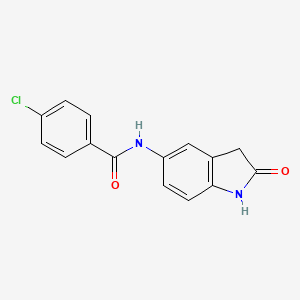![molecular formula C22H22N4O4 B6493598 4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide CAS No. 941989-44-2](/img/structure/B6493598.png)
4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide (MQB) is an organic compound that is used in many scientific research applications. It is a derivative of quinoline and has a molecular mass of 401.51 g/mol. MQB is a versatile compound that has been used in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology. It has been used to synthesize a wide range of compounds, such as drugs, polymers, and other organic materials. In addition, MQB has been utilized in various scientific research applications, such as drug discovery, mechanistic studies, and medical diagnostics.
科学的研究の応用
DNA-dependent Protein Kinase Inhibitor
This compound is a potential inhibitor of DNA-dependent protein kinase . It has been synthesized as a potential inhibitor of this kinase, which plays a crucial role in the repair of DNA double-strand breaks . This makes it a potential candidate for the development of new therapeutic strategies for diseases related to DNA damage, such as cancer .
Anti-tumor Drug Development
The compound has shown potential in the development of anti-tumor drugs . It has shown potent in vitro anticancer activity against various cancer cell lines, including NFS-60, HepG-2, PC-3, and Caco-2 . It has also shown low toxicity against normal human lung fibroblast Wi-38 cell line .
Anti-inflammatory Drug Development
In addition to its potential as an anti-tumor drug, this compound also shows promise in the development of anti-inflammatory drugs . This is due to its potent biological activities .
PIM-1 Kinase Inhibitor
The compound has shown potent PIM-1 kinase inhibitory activity . PIM-1 kinase is a member of serine/threonine kinase enzymes and is encoded in chromosome 6 . It has a crucial role in tumorigenesis because of its interactions with numerous signaling pathways which participate in drug resistance and cell proliferation of many tumors .
Apoptosis Induction
The compound has shown the ability to induce apoptosis in various cancer cell lines . Apoptosis, or programmed cell death, is a crucial process in the development and maintenance of healthy tissues. The ability to induce apoptosis in cancer cells is a desirable characteristic for potential anti-cancer drugs .
Caspase 3/7 Activation
The compound has shown the ability to significantly induce caspase 3/7 activation in HepG-2 cell line . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Potential Herbicide
Computational results have uncovered that similar compounds could be potential herbicides . They have shown comparable physiochemical profile, better docking scores, system stability, H-bond occupancy, and binding free energy than terbutryn, a reference molecule .
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds . For example, it can be used in the synthesis of 2-(4′-morpholin-4″-yl-5H-chromeno [2,3-d]pyrimidin-2′-yl)phenol .
作用機序
Target of Action
The primary target of 4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide is the DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the repair of DNA double-strand breaks, which are lethal if not properly repaired. By inhibiting DNA-PK, this compound can disrupt DNA repair processes.
Mode of Action
4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide interacts with DNA-PK by binding to its active site, thereby inhibiting its activity . This interaction prevents DNA-PK from participating in the repair of DNA double-strand breaks, leading to an accumulation of these lethal breaks and ultimately cell death.
Biochemical Pathways
The inhibition of DNA-PK affects the DNA double-strand break repair pathway. DNA-PK is a key player in the non-homologous end joining (NHEJ) pathway, a major pathway for repairing DNA double-strand breaks. By inhibiting DNA-PK, NHEJ is disrupted, leading to an accumulation of DNA double-strand breaks .
Result of Action
The result of the action of 4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide is the induction of cell death due to the accumulation of unrepaired DNA double-strand breaks . This makes it a potential candidate for cancer treatment, as many cancer cells have defects in DNA repair pathways.
特性
IUPAC Name |
4-[[2-(2-morpholin-4-ylquinolin-8-yl)oxyacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c23-22(28)16-4-7-17(8-5-16)24-20(27)14-30-18-3-1-2-15-6-9-19(25-21(15)18)26-10-12-29-13-11-26/h1-9H,10-14H2,(H2,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYYXJJYMHXUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-Morpholinoquinolin-8-yl)oxy)acetamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493522.png)
![N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493536.png)
![N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493545.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493553.png)
![N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493554.png)
![N-[(3-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6493556.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide](/img/structure/B6493567.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B6493572.png)
![2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6493587.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6493593.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6493611.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6493613.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6493618.png)